molecular formula C8H12N2O B14845792 4-(Aminomethyl)-3-(methylamino)phenol

4-(Aminomethyl)-3-(methylamino)phenol

Cat. No.: B14845792
M. Wt: 152.19 g/mol
InChI Key: BCYHVEFFDBDGOB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-(methylamino)phenol is an organic compound with the molecular formula C8H11NO. It is a derivative of phenol, characterized by the presence of both aminomethyl and methylamino groups attached to the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)-3-(methylamino)phenol can be synthesized through several methods. One common route involves the reduction of 4-aminomethylbenzaldehyde using hydrogen in the presence of a catalyst. Another method includes the reaction of 4-hydroxymethylbenzonitrile with methylamine under specific conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes typically use high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the desired reduction .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-(methylamino)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Aminomethyl)-3-(methylamino)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting neurological conditions.

    Industry: It is used in the manufacture of dyes and pigments

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-(methylamino)phenol involves its interaction with specific molecular targets. In biological systems, it can act as a neurotransmitter analog, interacting with receptors in the nervous system. The aminomethyl and methylamino groups play a crucial role in binding to these receptors, modulating their activity and influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-3-(methylamino)phenol is unique due to the presence of both aminomethyl and methylamino groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a versatile compound in various applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-(aminomethyl)-3-(methylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-10-8-4-7(11)3-2-6(8)5-9/h2-4,10-11H,5,9H2,1H3

InChI Key

BCYHVEFFDBDGOB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)O)CN

Origin of Product

United States

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